molecular formula C10H14O2S B8371272 3-(2-Methoxy-phenylsulfanyl)-propane-1-ol

3-(2-Methoxy-phenylsulfanyl)-propane-1-ol

Cat. No. B8371272
M. Wt: 198.28 g/mol
InChI Key: CYEKNBPTDCGIKC-UHFFFAOYSA-N
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Patent
US06051712

Procedure details

A solution of 9.5 g (33.6 mmol) of (RS)-2-[3-(2-methoxy-phenylsulphanyl)-propoxy]-tetrahydro-pyran and 1.0 g (4 mmol) of pyridinium toluene-4-sulphonate in 100 ml of methanol was heated to reflux for 2 hours. For the working-up, the solvent was distilled off under reduced pressure and then the residue was partitioned between ethyl acetate and saturated sodium hydrogen carbonate solution. The organic phase was subsequently dried over sodium sulphate and evaporated under reduced pressure. The 3-(2-methoxy-phenylsulphanyl)-propane-1-ol was obtained as a yellowish liquid in quantitative yield; MS: 198 (M)+. Reaction with mesyl chloride, effected according to a generally known procedure, yielded 3-(2-methoxy-phenylsulphanyl)-propyl methanesulphonate as a pale yellow liquid; MS: 276 (M)+.
Name
(RS)-2-[3-(2-methoxy-phenylsulphanyl)-propoxy]-tetrahydro-pyran
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[S:9][CH2:10][CH2:11][CH2:12][O:13]C1CCCCO1.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1>CO>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[S:9][CH2:10][CH2:11][CH2:12][OH:13] |f:1.2|

Inputs

Step One
Name
(RS)-2-[3-(2-methoxy-phenylsulphanyl)-propoxy]-tetrahydro-pyran
Quantity
9.5 g
Type
reactant
Smiles
COC1=C(C=CC=C1)SCCCOC1OCCCC1
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and saturated sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was subsequently dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)SCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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